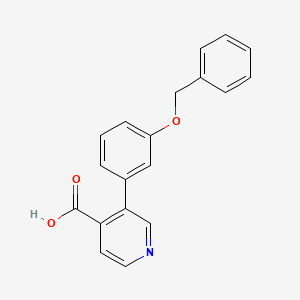

3-(3-Benzyloxyphenyl)isonicotinic acid

Description

Significance of Pyridine (B92270) Scaffolds in Modern Medicinal Chemistry

The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a ubiquitous feature in a vast number of biologically active compounds, including vitamins, coenzymes, and alkaloids. Its presence in numerous FDA-approved drugs underscores its importance in pharmaceutical research and development.

The nitrogen atom in the pyridine ring imparts a dipole moment and the ability to act as a hydrogen bond acceptor, which are crucial for molecular recognition and binding to biological targets such as enzymes and receptors. Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions, further stabilizing drug-receptor complexes. The pyridine moiety can significantly influence the physicochemical properties of a molecule, including its solubility, lipophilicity, and metabolic stability.

The pyridine scaffold is a versatile building block that can be readily functionalized at various positions, allowing for the fine-tuning of a molecule's pharmacological profile. This chemical tractability has led to the development of pyridine-containing drugs with a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and cardiovascular effects.

Overview of Isonicotinic Acid as a Key Pharmacophore

Isonicotinic acid, or pyridine-4-carboxylic acid, is an isomer of nicotinic acid (vitamin B3) and picolinic acid. It serves as a critical pharmacophore—the essential molecular feature responsible for a drug's pharmacological activity—in several important therapeutic agents.

Isonicotinic acid is a white crystalline solid with the chemical formula C₆H₅NO₂. The key structural feature is the carboxylic acid group at the 4-position of the pyridine ring. This specific arrangement of the carboxyl group relative to the nitrogen atom influences the molecule's electronic distribution and its ability to interact with biological targets.

Table 1: Isomers of Pyridinecarboxylic Acid

| Isomer | Systematic Name | Carboxyl Group Position |

| Picolinic Acid | Pyridine-2-carboxylic acid | 2 |

| Nicotinic Acid | Pyridine-3-carboxylic acid | 3 |

| Isonicotinic Acid | Pyridine-4-carboxylic acid | 4 |

Historically, isonicotinic acid gained prominence with the discovery of its hydrazide derivative, isoniazid (B1672263), a cornerstone in the treatment of tuberculosis. This discovery spurred further research into isonicotinic acid derivatives, leading to the development of other drugs. Today, the isonicotinic acid scaffold continues to be a valuable component in the design of novel therapeutic agents targeting a range of diseases. For instance, various derivatives have been investigated for their potential as anti-inflammatory agents and inhibitors of enzymes such as cyclooxygenase-2 (COX-2). nih.gov

Rationale for Investigating 3-(3-Benzyloxyphenyl)isonicotinic Acid within the Context of Pyridine Carboxylic Acids

The specific compound, this compound, represents a strategic combination of three key structural motifs: the isonicotinic acid core, a phenyl ring, and a benzyloxy group. While direct research on this exact molecule is not extensively published, the rationale for its investigation can be inferred from the known properties of its constituent parts.

The introduction of a phenyl or substituted phenyl group at the 3-position of the isonicotinic acid ring is a common strategy in medicinal chemistry to explore new chemical space and modulate biological activity. The benzyloxy group, in particular, can serve multiple purposes. It can act as a bioisostere for other functional groups, influence the molecule's lipophilicity, and potentially engage in specific interactions with biological targets. The "benzyloxyphenyl" moiety itself has been explored in other molecular scaffolds for its potential as an inhibitor of signaling pathways, such as the STAT3 signaling pathway, which is implicated in cancer. nih.gov

The investigation of this compound is therefore a logical step in the broader effort to develop novel pyridine carboxylic acid derivatives with potentially improved or novel pharmacological properties. The combination of the proven isonicotinic acid pharmacophore with the benzyloxyphenyl substituent offers the potential for new interactions with biological targets, leading to the discovery of new therapeutic agents. Further research is needed to fully elucidate the synthetic methods, physicochemical properties, and biological activity of this specific compound.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-phenylmethoxyphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c21-19(22)17-9-10-20-12-18(17)15-7-4-8-16(11-15)23-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDRIENYJLNTSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C=CN=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80688421 | |

| Record name | 3-[3-(Benzyloxy)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258625-06-7 | |

| Record name | 3-[3-(Benzyloxy)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 3 3 Benzyloxyphenyl Isonicotinic Acid Analogues

Exploration of Functional Group Transformations on the Isonicotinic Acid Core

The isonicotinic acid core, a pyridine-4-carboxylic acid, presents two main sites for chemical modification: the carboxylic acid group and the pyridine (B92270) ring itself.

The carboxylic acid functional group is particularly versatile. Standard organic transformations can be applied to generate a wide array of derivatives. For instance, esterification can be achieved by reaction with various alcohols under acidic conditions or by using coupling agents. Similarly, amidation, reacting the acid with primary or secondary amines using reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP), can produce a range of isonicotinamides. nih.gov This approach is a common strategy for synthesizing novel bioactive compounds. nih.govgoogle.com

The pyridine ring, being an electron-deficient aromatic system, is generally resistant to electrophilic substitution. However, transformations such as N-oxidation are possible. Furthermore, derivatization of the isonicotinic acid can be achieved by first converting it to its hydrazide, isonicotinic acid hydrazide (INH). This key intermediate can then undergo condensation reactions with various aldehydes and ketones to form Schiff bases or react with other electrophiles, expanding the range of accessible derivatives. ect-journal.kz

Table 1: Potential Functional Group Transformations of the Isonicotinic Acid Core

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Amine (R-NH₂), Coupling Agents (e.g., DCC, DMAP) | Amide |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Acid Chloride |

| Reduction to Alcohol | Strong Reducing Agents (e.g., LiAlH₄) | Primary Alcohol (a pyridylmethanol derivative) |

| Hydrazide Formation | Hydrazine (B178648) (N₂H₄) | Hydrazide (an isoniazid (B1672263) derivative) |

Synthesis of Novel Analogs through Strategic Structural Modifications

The synthesis of novel analogues of 3-(3-Benzyloxyphenyl)isonicotinic acid can be strategically approached by modifying either the isonicotinic acid portion or the benzyloxyphenyl moiety.

Derivatization via the carboxylic acid group, as detailed in the previous section, is a primary route for creating new analogues. The synthesis of various esters and amides introduces lipophilic or hydrophilic characteristics, which can be tailored for specific applications. nih.gov For example, reacting the parent acid with substituted aminophenols (after suitable protection) can yield complex ester and subsequent amide structures. nih.gov

Another key strategic modification involves the cleavage of the benzyl (B1604629) ether. This is most commonly achieved through catalytic hydrogenation (e.g., using H₂ over a Palladium catalyst), which removes the benzyl protecting group to reveal a hydroxyl group. This resultant 3-(3-hydroxyphenyl)isonicotinic acid is a valuable intermediate. The newly exposed phenolic hydroxyl group can then be subjected to further reactions, such as alkylation with various alkyl halides, to introduce a wide range of different ether functionalities in place of the original benzyl group. indexcopernicus.com This two-step process significantly broadens the scope of accessible analogues.

Table 2: Strategies for the Synthesis of Novel Analogs

| Modification Site | Synthetic Strategy | Intermediate/Product Type | Example Reagents |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alkyl/Aryl Isonicotinates | Various Alcohols, DCC/DMAP |

| Carboxylic Acid | Amidation | Isonicotinamides | Various Amines, DCC/DMAP |

| Benzyl Ether | Debenzylation (Hydrogenolysis) | 3-(3-hydroxyphenyl)isonicotinic acid | H₂, Pd/C |

| Phenolic Hydroxyl (post-debenzylation) | O-Alkylation | Novel 3-(3-alkoxyphenyl)isonicotinic acids | Alkyl Halides (R-X), Base |

Reactivity Profiles of the Benzyloxyphenyl Moiety within the Compound Structure

The benzyloxyphenyl moiety offers distinct reactivity profiles centered on the benzyl ether linkage and the two aromatic rings.

The most significant reaction of this group is the cleavage of the C-O ether bond. Catalytic hydrogenation is a mild and efficient method for this transformation, yielding 3-(3-hydroxyphenyl)isonicotinic acid and toluene (B28343) as a byproduct. This reaction is fundamental for using the benzyl group as a protecting group for the phenol (B47542).

The benzyl group itself can also be reactive. The benzylic protons are susceptible to radical abstraction. For instance, in the presence of radical initiators, the benzyl radical can be formed, which can then react with molecular oxygen to form a benzoylperoxy radical, potentially leading to oxidative degradation or further transformation of the molecule. nih.gov

Both the phenyl ring of the benzyloxy group and the central phenyl ring are susceptible to electrophilic aromatic substitution, although the presence of the ether oxygen (an activating group) and the pyridine ring (a deactivating group) will influence the regioselectivity of such reactions. Reactions like nitration, halogenation, or Friedel-Crafts acylation could potentially be directed to the ortho and para positions of the benzyloxy group. The specific conditions would determine the outcome and selectivity of these transformations.

Table 3: Reactivity Profiles of the Benzyloxyphenyl Moiety

| Reactive Site | Reaction Type | Description | Typical Conditions |

|---|---|---|---|

| Ether Linkage (C-O) | Hydrogenolysis (Debenzylation) | Cleavage of the ether bond to unmask a phenolic hydroxyl group. | H₂, Palladium on Carbon (Pd/C) |

| Benzylic C-H | Radical Abstraction | Formation of a stabilized benzyl radical, which can undergo further reactions. | Radical initiators, O₂ |

| Aromatic Rings | Electrophilic Aromatic Substitution | Substitution (e.g., nitration, halogenation) on the electron-rich phenyl rings. | Mixed acids (e.g., HNO₃/H₂SO₄), Halogens with Lewis Acid |

Structure Activity Relationship Sar and Mechanistic Insights into 3 3 Benzyloxyphenyl Isonicotinic Acid Analogues

Elucidating Molecular Interactions with Biological Targets

The efficacy of a drug molecule is fundamentally linked to its ability to bind to a specific biological target, such as an enzyme or receptor. This binding affinity is governed by a complex interplay of intermolecular forces.

The pyridine (B92270) carboxylic acid scaffold is a cornerstone in the design of numerous therapeutic agents. nih.gov The pyridine ring, being aromatic and electron-deficient, is adept at engaging in several types of non-covalent interactions. It can participate in π-π stacking with aromatic residues of amino acids like phenylalanine, tyrosine, or tryptophan within a receptor's binding pocket. nih.govresearchgate.net Furthermore, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming critical connections with hydrogen bond donors on the biological target. mdpi.commdpi.com

The carboxylic acid group is equally vital for molecular recognition. Its ability to donate and accept hydrogen bonds allows it to form strong, directional interactions with polar amino acid residues such as serine, threonine, or arginine. researchgate.netmdpi.com This moiety also imparts polarity to the molecule. In the context of enzyme inhibition, the carboxylate can coordinate with metal ions, such as zinc, often found in the active sites of metalloenzymes. nih.gov The combination of the pyridine ring and the carboxylic acid group creates a powerful pharmacophore, known as a pyridine-carboxylic acid heterosynthon, that consistently forms robust interactions with biological targets. mdpi.com

The benzyloxyphenyl substituent at the 3-position of the isonicotinic acid core significantly influences the molecule's binding characteristics. This large, relatively flexible group can be divided into three components: the phenyl ring, the ether linkage, and the benzyl (B1604629) group.

Hydrogen Bonding: The oxygen atom of the benzyloxy ether linkage can serve as a hydrogen bond acceptor, forming additional interactions with the biological target. nih.gov

π-π Stacking and Hydrophobic Interactions: The two aromatic rings (phenyl and benzyl) dramatically increase the potential for π-π stacking and hydrophobic interactions. nih.govnih.gov These interactions are crucial for anchoring the ligand within the often hydrophobic binding pockets of receptors and enzymes. The ability of these rings to interact with aromatic amino acid residues can significantly enhance binding affinity and potency. nih.gov

Influence of Structural Modifications on In Vitro Biological Potency

Systematic modification of the 3-(3-Benzyloxyphenyl)isonicotinic acid scaffold allows for the fine-tuning of its biological activity. By altering substituents on the aromatic rings or modifying the core structure, researchers can probe the SAR and optimize potency against various therapeutic targets.

The introduction of different functional groups can have a profound impact on the anti-inflammatory, antimicrobial, and anticancer activities of isonicotinic acid analogues.

Anti-inflammatory Activity: Research into isonicotinic acid derivatives has identified several compounds with potent anti-inflammatory properties, in some cases exceeding that of standard drugs like ibuprofen. mdpi.comnih.gov Studies suggest that the anti-inflammatory action may be linked to the inhibition of enzymes like cyclooxygenase-2 (COX-2) and the suppression of reactive oxygen species (ROS) production. mdpi.comnih.gov SAR studies on related pyridazinone derivatives showed that modifying a phenyl-acetamide group by shifting a bromo substituent from the para to the meta position or replacing it with a nitro or fluoro group improved anti-inflammatory activity. mdpi.com

| Compound | Description | In Vitro Activity (ROS Inhibition) | Reference |

|---|---|---|---|

| Compound 5 (Isonicotinate of meta-aminophenol) | Lacks a lipophilic chain, features a meta-aminophenol linker. | IC₅₀ = 1.42 ± 0.1 µg/mL | nih.gov |

| Compound 8b (para-aminophenol linker with butyryl group) | Features a para-aminophenol linker with a C4 acyl chain. | IC₅₀ = 3.7 ± 1.7 µg/mL | nih.gov |

| Ibuprofen (Standard Drug) | Standard nonsteroidal anti-inflammatory drug (NSAID). | IC₅₀ = 11.2 ± 1.9 µg/mL | nih.gov |

Antimicrobial Activity: Isonicotinic acid hydrazide (isoniazid) is a cornerstone of tuberculosis treatment, and its derivatives have been extensively studied for broad-spectrum antimicrobial activity. researchgate.netcolab.ws The presence of specific substituents is critical for potency. For example, derivatives featuring hydroxyl (-OH), methoxy (B1213986) (-OCH3), and methylthio (-SCH3) groups have demonstrated significant activity against various bacterial and fungal strains. colab.ws In another study, compounds with dichloro, hydroxyl, tri-iodo, and long-chain acyl substituents were found to be the most active antimicrobials. nih.gov

Anticancer Activity: Derivatives of isonicotinic acid have also been evaluated for their cytotoxicity against human cancer cell lines. researchgate.net SAR analysis of a series of isoniazid (B1672263) derivatives revealed that the number, position, and type of substituents on the aromatic ring are critical for activity. Notably, the presence of a hydroxyl group on the benzene (B151609) ring, particularly in the ortho-position, was found to play an important role in the anticancer activity of this class of compounds. researchgate.net For other related heterocyclic compounds, the addition of a thiomorpholine (B91149) substituent resulted in significant inhibition against multiple cancer cell lines. mdpi.com

| Compound | Description | Cell Line | In Vitro Activity | Reference |

|---|---|---|---|---|

| Compound 6i | Thiomorpholine-substituted derivative | HSC3 (Head & Neck) | IC₅₀ = 10.8 µM | mdpi.com |

| Compound 6i | Thiomorpholine-substituted derivative | T47D (Breast) | IC₅₀ = 11.7 µM | mdpi.com |

| Compound 6a | Derivative with a different substituent | HSC3 (Head & Neck) | IC₅₀ = 14.5 µM | mdpi.com |

| Compound 6a | Derivative with a different substituent | RKO (Colorectal) | IC₅₀ = 24.4 µM | mdpi.com |

The three-dimensional conformation of a molecule is paramount for its ability to bind effectively to a target. Conformational analysis of 1,4-dihydropyridine (B1200194) derivatives, which share the core heterocyclic ring, reveals that the ring typically adopts a flattened boat-type conformation. researchgate.net The specific geometry and the orientation of substituents are critical for biological activity. researchgate.net

For a molecule like this compound, the bulky and flexible benzyloxy group introduces significant conformational possibilities. The rotational freedom around the ether linkage and the bond connecting the phenyl ring to the pyridine core means the molecule can adopt various spatial arrangements. However, interaction with a specific binding site will favor a single, low-energy "bioactive conformation." The steric hindrance between the substituent and the core ring system can influence this preferred conformation. uky.edu Understanding the bioactive conformation is essential for rational drug design, as it allows for the creation of more rigid analogues that are "pre-organized" for optimal target engagement, potentially leading to increased potency and selectivity.

Mechanistic Studies at a Molecular Level (In Vitro and In Silico)

To understand how these compounds exert their effects, researchers employ a combination of in vitro assays and in silico (computational) modeling. These studies provide a detailed picture of the molecular interactions driving the biological activity.

In silico molecular docking studies are particularly valuable for visualizing how a ligand fits into the active site of a target protein. For example, docking studies of anti-inflammatory isonicotinic acid derivatives into the COX-2 enzyme have shown that the isonicotinoyl moiety is central to the binding orientation. mdpi.com Key interactions identified in these models include hydrogen bonding between the pyridine nitrogen and residues like Arginine-121 and Tyrosine-356, as well as hydrophobic interactions with a host of other residues. mdpi.com

Similarly, in the context of antitubercular activity, docking studies of isoniazid-isatin hydrazones into the active site of the M. tuberculosis enoyl-ACP reductase (InhA) enzyme have been performed. researchgate.net These models show that the compounds can establish critical interactions through hydrogen bonding with residues such as Threonine-39 and Serine-94, as well as π-π interactions with Phenylalanine-97, which are pivotal for inhibitory activity. researchgate.net Such mechanistic insights are crucial for the rational design of next-generation inhibitors with improved efficacy.

Inhibition Mechanism Studies against Specific Enzymes (e.g., COX-2, DNA gyrase, KatG)

The inhibitory potential of compounds related to this compound is often evaluated against a panel of enzymes implicated in various pathological processes. The specific mechanisms of inhibition can vary significantly depending on the enzyme's structure and catalytic function.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid into prostaglandins. youtube.com There are two primary isoforms, COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is typically induced during inflammation. youtube.com Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects. nih.gov

Isonicotinic acid derivatives have been identified as potential COX-2 inhibitors. nih.gov The mechanism for selective COX-2 inhibitors often involves a time-dependent, irreversible inhibition. researchgate.net This process is distinct from the simple competitive inhibition observed with many non-selective NSAIDs. The structural basis for this selectivity lies in a key difference in the active sites of the two isoforms; COX-2 possesses a larger, more accessible channel and an additional side pocket not present in COX-1. researchgate.net

The inhibition mechanism is often a multi-step process:

Initial Binding: The inhibitor forms a rapidly reversible, competitive complex with the enzyme's active site.

Conformational Change: The inhibitor then induces or takes advantage of a conformational change in the enzyme, leading to a more tightly bound, slowly reversible or irreversible complex. researchgate.net

For isonicotinic acid analogues, molecular docking studies suggest that the anti-inflammatory activity may be correlated with their ability to bind effectively within the COX-2 enzyme cavity. nih.govnih.gov The pyridine nitrogen and amide groups can form critical hydrogen-bond interactions with key amino acid residues such as Arg121 and Tyr356 at the active site, stabilizing the enzyme-inhibitor complex. nih.gov

DNA Gyrase Inhibition

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. nih.gov Its absence in higher eukaryotes makes it an attractive target for antibacterial agents. nih.gov The enzyme consists of two subunits, GyrA, which manages DNA breakage and reunion, and GyrB, which contains the ATP-binding site that powers the reaction. mdpi.com

Inhibition of DNA gyrase can occur through two primary mechanisms:

Catalytic Inhibition: These inhibitors, such as novobiocin, act by competing with ATP for its binding site on the GyrB subunit, thereby preventing the enzyme from harnessing the energy required for its supercoiling function. nih.govnih.gov Gallic acid derivatives have also been shown to be ATP-competitive inhibitors of DNA gyrase. nih.gov

Cleavage-Complex Stabilization: This mechanism, famously employed by fluoroquinolone antibiotics, involves trapping the enzyme in a state where it has cleaved the DNA but has not yet resealed the break. nih.gov This leads to an accumulation of toxic double-strand breaks in the bacterial chromosome.

While specific studies on this compound are not detailed in the provided results, the general principles of gyrase inhibition by heterocyclic compounds provide a framework for understanding its potential action. Analogues containing moieties capable of binding to the ATP pocket on GyrB would be expected to act as catalytic inhibitors.

Catalase-Peroxidase (KatG) Interaction

The mycobacterial enzyme catalase-peroxidase (KatG) is central to the mechanism of the frontline anti-tuberculosis drug isoniazid (INH), which is isonicotinic acid hydrazide. nih.govdroracle.ai INH is a prodrug, meaning it is inactive until it is converted into its therapeutic form by a target enzyme. droracle.ai KatG is the enzyme responsible for this bioactivation. researchgate.net

The mechanism involves the oxidation of INH by KatG, which is thought to generate a highly reactive isonicotinoyl acyl radical. nih.gov This radical species then covalently bonds with NAD(H) to form an INH-NADH adduct. nih.gov This adduct is the ultimate active agent, which proceeds to inhibit the synthesis of mycolic acids—essential components of the mycobacterial cell wall—by targeting the enzyme InhA. droracle.ai

Therefore, the interaction of isonicotinic acid analogues with KatG is not one of inhibition, but rather of activation. The structure-activity relationship for this process is precise. The reactivity of the pyridine nitrogen atom is considered essential for biological activity. nih.gov Mutations in the KatG enzyme that reduce its ability to activate INH are a primary cause of isoniazid resistance in Mycobacterium tuberculosis. nih.govnih.gov Studies on KatG mutants show that specific residues, particularly those clustered around channels leading to the catalytic heme group, are critical for INH to access the active site and undergo activation. biorxiv.org

Molecular Mechanisms Underlying Observed Biological Activities

The biological activities of this compound analogues are a direct result of specific molecular interactions with their target proteins. These interactions are governed by the three-dimensional shape and electronic properties of the molecule, which determine how it fits into an enzyme's active site and what chemical bonds it can form.

The structure-activity relationship (SAR) for isonicotinic acid hydrazide (isoniazid) and its analogues against Mycobacterium tuberculosis is well-defined. The core structure is highly sensitive to modification, indicating a very specific interaction with the KatG enzyme.

| Modification to Isoniazid Structure | Effect on Anti-Tuberculosis Activity | Rationale |

|---|---|---|

| Deletion of Pyridyl Nitrogen (Benzene analog) | Activity abolished | The pyridine nitrogen is essential for the activation mechanism by KatG. nih.gov |

| Isomerization of Pyridine Nitrogen (e.g., Nicotinic or Picolinic acid analogs) | Activity abolished | The specific 4-position of the nitrogen is critical for proper binding and activation. |

| Modification of the Hydrazide Moiety | Activity abolished | The hydrazide group is the part of the molecule that is oxidized by KatG to form the active radical. nih.gov |

| Substitution at the 2-position of the Pyridine Ring (e.g., 2-methyl-INH) | Activity maintained or slightly altered | Small substitutions at this position are tolerated and do not completely disrupt the interaction with KatG's active site. nih.gov |

| Substitution at the 3-position of the Pyridine Ring | Activity not tolerated | Substituents at this position likely cause steric hindrance, preventing the molecule from properly entering the catalytic site of KatG. |

For COX-2 inhibition, the molecular mechanism relies on the inhibitor exploiting the unique structural features of the enzyme's active site. Docking simulations of isonicotinic acid derivatives have identified key interactions that contribute to their binding affinity. nih.govnih.gov

Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, while amide hydrogens can act as donors, forming crucial connections with polar amino acid residues like Arginine (Arg) 121 and Tyrosine (Tyr) 356 in the active site. nih.gov

Hydrophobic Interactions: The benzyloxyphenyl group, being large and lipophilic, can engage in favorable hydrophobic interactions with nonpolar residues that line the enzyme's active site and its selective side pocket. nih.gov These residues include Valine (Val) 350, Leucine (Leu) 353, and Tryptophan (Trp) 388. nih.gov The benzyloxy group, in particular, is known to be important for the inhibitory activity of some compound series against other enzymes, suggesting its role in anchoring the molecule within a hydrophobic pocket. researchgate.net

In the context of DNA gyrase, competitive inhibitors must mimic the binding of ATP to the GyrB subunit. This typically involves interactions with key residues in the ATP-binding site, such as an essential Aspartate residue and a structured water molecule, often mediated by a magnesium ion. mdpi.com The design of selective inhibitors aims to exploit differences between the bacterial gyrase and homologous human enzymes (like topoisomerase II) to achieve selective toxicity. mdpi.com

The table below summarizes the key molecular interactions for analogues targeting these enzymes.

| Target Enzyme | Key Molecular Interactions for Analogues | Primary Mechanism |

|---|---|---|

| COX-2 | Hydrogen bonds with Arg121, Tyr356; Hydrophobic interactions with Val350, Leu353, Trp388. nih.gov | Time-dependent, irreversible inhibition by binding to active site and selective side pocket. researchgate.net |

| DNA Gyrase (GyrB) | Competitive binding in the ATP pocket, interacting with key residues like Aspartate and structured water. mdpi.com | Catalytic inhibition by blocking ATP binding and hydrolysis. nih.govnih.gov |

| KatG | Specific binding of the isonicotinic hydrazide core to the heme active site, requiring the pyridyl nitrogen. nih.govbiorxiv.org | Enzymatic activation of the prodrug to a reactive radical species. nih.govdroracle.ai |

Computational and Theoretical Chemistry Applications to 3 3 Benzyloxyphenyl Isonicotinic Acid

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (a ligand), such as 3-(3-benzyloxyphenyl)isonicotinic acid, and a larger macromolecule, typically a protein receptor. nih.govijasret.com These simulations are fundamental in structure-based drug design. nih.gov

Prediction of Binding Affinities and Ligand-Receptor Interactions

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. ijasret.com A key output of this process is the calculation of a docking score, which estimates the binding affinity, often expressed in kcal/mol. researchgate.netbiointerfaceresearch.com A lower (more negative) binding energy generally indicates a more stable and favorable interaction. nih.gov These simulations can elucidate specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues within the protein's active site. nanobioletters.com

No specific studies detailing the binding affinities or ligand-receptor interactions of this compound with any target proteins were identified in the search results.

Identification of Key Binding Pockets and Active Sites on Target Proteins

A critical step in drug discovery is identifying the binding site or "pocket" on a target protein where a drug molecule can bind and exert its effect. researchgate.net Computational tools can analyze a protein's surface to predict the location, size, shape, and physicochemical properties of these pockets. researchgate.netnih.gov By docking a ligand like this compound into these predicted sites, researchers can hypothesize its mechanism of action and identify the key amino acid residues that are crucial for the interaction.

No research was found that identifies key binding pockets or active sites on specific target proteins for this compound.

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. epstem.netresearchgate.net It is widely used to calculate a variety of molecular properties, including geometries, energies, and reactivity indices, offering a balance between accuracy and computational cost. researchgate.netwikipedia.org

Electronic Structure Analysis: Frontier Molecular Orbitals (FMO), Electrostatic Potential (ESP), and Energy Gap

DFT calculations provide deep insights into the electronic properties of a molecule.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. libretexts.orgresearchgate.net The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. walisongo.ac.id A smaller gap suggests higher reactivity. walisongo.ac.id

Electrostatic Potential (ESP): An ESP map illustrates the charge distribution on the surface of a molecule. researchgate.netbaranlab.org It uses a color scale to show electron-rich regions (typically colored red or orange), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. researchgate.netsemanticscholar.org This map is invaluable for predicting how a molecule will interact with other molecules and its environment. nih.gov

Specific FMO energies, HOMO-LUMO gap values, or ESP map analyses for this compound are not available in the searched literature.

Reactivity Predictions via Fukui Functions and Charge Density Distribution

DFT can be used to predict the most reactive sites within a molecule.

Fukui Functions: The Fukui function is a local reactivity descriptor that indicates which atoms in a molecule are most likely to undergo a nucleophilic, electrophilic, or radical attack. researchgate.netresearchgate.netnih.gov It quantifies the change in electron density at a specific atomic site when an electron is added to or removed from the molecule. scienceacademique.com

No studies calculating the Fukui functions or detailing the specific charge density distribution for this compound were found.

Topological Analysis of Electron Density: Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG)

Topological analysis provides a detailed picture of chemical bonding and non-covalent interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that reveal regions in a molecule with a high probability of finding a localized electron pair, corresponding to covalent bonds, lone pairs, and atomic cores. ijasret.comnih.gov They provide a quantitative and visual method for understanding the nature of chemical bonds. researchgate.netnih.gov

Reduced Density Gradient (RDG): The RDG is used to identify and visualize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, which are crucial for understanding molecular conformation and interactions within biological systems. nih.gov

No ELF, LOL, or RDG analyses for this compound could be located in the available literature.

In Silico Prediction of Molecular Properties for Advanced Research Design

In the early stages of research, in silico prediction of molecular properties is an indispensable tool for designing more effective studies. Computational methods allow for the rapid assessment of a compound's physicochemical properties, drug-likeness, and its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. These predictions help to identify promising candidates and flag potential issues long before any experimental work is undertaken.

For a molecule like this compound, various molecular descriptors can be calculated using established computational models. These descriptors provide a quantitative measure of the molecule's characteristics. Key physicochemical properties that are typically predicted include:

Molecular Weight (MW): A fundamental property influencing a molecule's diffusion and transport across biological membranes.

LogP (Octanol-Water Partition Coefficient): A measure of a molecule's lipophilicity, which is crucial for its absorption and distribution in biological systems.

Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity and its ability to permeate cell membranes.

Hydrogen Bond Donors and Acceptors: These counts are critical for understanding a molecule's potential to form hydrogen bonds with biological targets.

Rotatable Bonds: The number of rotatable bonds gives an indication of a molecule's conformational flexibility.

These properties are often used to evaluate a compound's "drug-likeness" based on established rules such as Lipinski's Rule of Five. Molecules that adhere to these rules are considered more likely to be orally bioavailable drugs.

The ADMET profile of a compound is another critical aspect that can be predicted computationally. These predictions can include:

Aqueous Solubility: Affects the compound's absorption and formulation.

Blood-Brain Barrier (BBB) Permeability: Important for drugs targeting the central nervous system.

Cytochrome P450 (CYP450) Inhibition: Predicts potential drug-drug interactions.

Hepatotoxicity: Assesses the risk of liver damage.

Human Intestinal Absorption (HIA): Estimates the extent to which the compound will be absorbed from the gut.

Below are interactive tables showcasing the kind of predicted data that can be generated for a compound like this compound using various in silico tools.

Predicted Physicochemical Properties

| Property | Predicted Value |

|---|---|

| Molecular Weight | 321.34 g/mol |

| LogP | 3.5 - 4.5 |

| Topological Polar Surface Area (TPSA) | 63.3 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 5 |

Predicted Drug-Likeness and Oral Bioavailability

| Parameter | Prediction | Compliance |

|---|---|---|

| Lipinski's Rule of Five | No violations | Yes |

| Ghose Filter | Pass | Yes |

| Veber Rule | Pass | Yes |

| Bioavailability Score | 0.55 | Good |

Predicted ADMET Profile

| ADMET Parameter | Predicted Outcome |

|---|---|

| Aqueous Solubility | Low |

| Blood-Brain Barrier Permeability | High |

| CYP2D6 Inhibition | Inhibitor |

| Hepatotoxicity | Low risk |

| Human Intestinal Absorption | High |

Conformational Landscape Analysis and Energy Minima Identification

The three-dimensional structure of a molecule is not static; it is a dynamic entity with various possible conformations due to the rotation around single bonds. Understanding the conformational landscape of this compound is crucial as different conformations can have different energies and biological activities. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers between them.

This analysis is typically performed using molecular mechanics or quantum mechanics methods. The process involves systematically rotating the flexible bonds within the molecule and calculating the potential energy for each conformation. The results are often visualized as a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry.

For this compound, the key rotatable bonds that would be investigated are:

The C-C bond connecting the isonicotinic acid ring to the benzyloxyphenyl group.

The C-O bond of the benzyloxy ether linkage.

The O-CH2 bond of the benzyloxy ether linkage.

The CH2-Ph bond of the benzyl (B1604629) group.

By performing a systematic scan of the dihedral angles associated with these bonds, a conformational energy profile can be generated. The low-energy conformations, or conformers, represent the most probable shapes the molecule will adopt. Identifying these energy minima is critical because the biologically active conformation is often one of the low-energy conformers.

The energy barriers between these minima are also important as they determine the flexibility of the molecule and the ease with which it can transition between different conformations. A high energy barrier would suggest that the molecule is locked in a particular conformation, while low barriers indicate greater flexibility.

Computational methods can provide detailed information on the geometry of these energy minima, including bond lengths, bond angles, and dihedral angles. This information is invaluable for understanding how the molecule might interact with a biological target, such as a protein binding site. For instance, the spatial arrangement of the benzyloxy and carboxylic acid functional groups will dictate the types of interactions (e.g., hydrogen bonding, hydrophobic interactions) the molecule can form.

Advanced Analytical Methodologies for Characterization of 3 3 Benzyloxyphenyl Isonicotinic Acid

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is the primary tool for determining the molecular structure of a compound. Through the interaction of the molecule with electromagnetic radiation, detailed information regarding its functional groups, connectivity, and electronic properties can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic state, and the number of neighboring protons. For 3-(3-Benzyloxyphenyl)isonicotinic acid, the spectrum is expected to show distinct signals for the protons on the isonicotinic acid ring, the 3-benzyloxyphenyl substituent, and the benzylic methylene (B1212753) bridge. The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift (>10 ppm), which may exchange with deuterium (B1214612) in D₂O. The aromatic region (7.0-9.0 ppm) would be complex, containing signals for the 12 aromatic protons. The two protons of the benzylic ether (-O-CH₂-Ph) are expected to appear as a sharp singlet around 5.1-5.2 ppm.

Predicted ¹H NMR Chemical Shifts ```json { "headers": [ {"text": "Proton Assignment", "value": "proton"}, {"text": "Predicted Chemical Shift (δ, ppm)", "value": "shift"}, {"text": "Predicted Multiplicity", "value": "multiplicity"}, {"text": "Integration", "value": "integration"} ], "data": [ {"proton": "H-2' (Pyridine)", "shift": "8.8 - 9.0", "multiplicity": "Singlet (s)", "integration": 1}, {"proton": "H-6' (Pyridine)", "shift": "8.6 - 8.8", "multiplicity": "Doublet (d)", "integration": 1}, {"proton": "H-5' (Pyridine)", "shift": "7.7 - 7.9", "multiplicity": "Doublet (d)", "integration": 1}, {"proton": "H-2, H-4, H-6 (Benzyloxyphenyl)", "shift": "7.0 - 7.2", "multiplicity": "Multiplet (m)", "integration": 3}, {"proton": "H-5 (Benzyloxyphenyl)", "shift": "7.3 - 7.4", "multiplicity": "Triplet (t)", "integration": 1}, {"proton": "H-2'' to H-6'' (Benzyl)", "shift": "7.3 - 7.5", "multiplicity": "Multiplet (m)", "integration": 5}, {"proton": "-O-CH₂-", "shift": "5.1 - 5.2", "multiplicity": "Singlet (s)", "integration": 2}, {"proton": "-COOH", "shift": ">10", "multiplicity": "Broad Singlet (br s)", "integration": 1} ] }

2D NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to trace the connectivity within the isonicotinic acid ring (e.g., coupling between H-5' and H-6') and within the two phenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. HMQC would be crucial for definitively assigning each carbon signal by linking it to its already-assigned proton, such as connecting the methylene signal at ~5.1 ppm to the carbon signal at ~70 ppm. ect-journal.kz

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of this compound would confirm the presence of key structural features. A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. The C=O stretching of the carboxyl group would give rise to a strong, sharp peak around 1700-1725 cm⁻¹. Aromatic C=C and C=N stretching vibrations would appear in the 1450-1610 cm⁻¹ region. The C-O stretching vibrations from the ether linkage and the carboxylic acid would be visible in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. scielo.org.zachemicalbook.com

Predicted Major IR Absorption Bands

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within a molecule. The compound possesses multiple chromophores—the pyridine (B92270) ring and two phenyl rings—which are expected to result in strong absorption in the ultraviolet region due to π → π* transitions. The parent isonicotinic acid shows absorption maxima around 214 nm and 264 nm. sielc.comFor this compound, the extended system of aromatic rings would likely lead to similar absorption patterns, potentially with a slight bathochromic (red) shift of the λ_max values due to the benzyloxy substituent.

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental formula with high accuracy. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.

The calculated monoisotopic mass of this compound (C₂₀H₁₅NO₃) is 317.1052 g/mol . In positive-ion ESI-MS, the protonated molecule [M+H]⁺ would be expected at an m/z of 318.1125. In negative-ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of 316.0980.

Tandem mass spectrometry (MS/MS) would be used to induce fragmentation of the parent ion, providing structural insights. A predominant fragmentation pathway would involve the cleavage of the benzylic C-O bond, leading to the formation of the highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. Other significant fragments would likely arise from the loss of a carboxyl group (CO₂H, 45 Da) or decarboxylation (CO₂, 44 Da). libretexts.orgresearchgate.net

Predicted ESI-MS Fragments

Crystallographic Studies

While spectroscopic methods reveal the molecular structure, crystallographic studies provide an unparalleled view of the molecule's three-dimensional arrangement in the solid state.

Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise 3D map of electron density can be generated, revealing atomic positions, bond lengths, bond angles, and torsional angles.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA))

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This provides information on thermal stability, decomposition temperatures, and the composition of the material. A TGA experiment on this compound would reveal the temperature at which it begins to decompose. uvic.caIt is plausible that the thermal degradation would occur in distinct steps. A potential first step could be decarboxylation, corresponding to a mass loss of ~14% (44 g/mol ). Subsequent mass losses at higher temperatures would correspond to the fragmentation and volatilization of the remaining organic scaffold. core.ac.uknih.govThe TGA profile is valuable for establishing the upper-temperature limit for the handling and processing of the material.

Table of Compounds Mentioned

Electrochemical Characterization Methods (e.g., Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS))

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific studies detailing the electrochemical characterization of this compound. While Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are powerful and commonly employed techniques for investigating the redox properties and interfacial behavior of a wide array of organic molecules, their application to this particular compound has not been documented in available research.

Cyclic Voltammetry is a versatile electroanalytical technique that provides information on the thermodynamics and kinetics of electron transfer reactions. sciepub.comossila.com A typical CV experiment involves scanning the potential of an electrode in a solution containing the analyte and measuring the resulting current. sciepub.com The resulting plot of current versus potential, known as a cyclic voltammogram, can reveal the oxidation and reduction potentials of the species, the stability of the redox products, and the number of electrons transferred. scispace.com For a hypothetical analysis of this compound, one might anticipate redox activity associated with the isonicotinic acid moiety or potentially the benzyloxy group under specific conditions. However, without experimental data, any discussion of peak potentials, scan rate dependence, or reversibility of the electrochemical processes remains speculative.

Similarly, Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the properties of electrochemical systems, including electrode-electrolyte interfaces. rsc.orgmdpi.com By applying a small amplitude AC potential over a range of frequencies, EIS can provide insights into charge transfer resistance, double-layer capacitance, and diffusion processes. rsc.orgresearcher.life In the context of this compound, EIS could theoretically be used to study its adsorption behavior on an electrode surface or the formation of films, but no such studies have been published.

Due to the lack of specific experimental research on the electrochemical properties of this compound, no data on its redox behavior or interfacial characteristics can be presented. The generation of data tables detailing parameters such as oxidation/reduction potentials from CV or charge transfer resistance from EIS is not possible. Further empirical investigation is required to elucidate the electrochemical profile of this compound.

3 3 Benzyloxyphenyl Isonicotinic Acid As a Precursor and Synthetic Intermediate

Utilization in the Synthesis of Complex Organic Molecules

While no specific complex molecules have been identified in the literature as being synthesized directly from 3-(3-Benzyloxyphenyl)isonicotinic acid , its structural motifs are present in various classes of compounds, particularly in the realm of kinase inhibitors. The 3-phenyl-pyridine core is a common feature in many small molecule inhibitors that target the ATP-binding site of kinases.

The general synthetic utility of such a compound would involve:

Amide Coupling: The isonicotinic acid moiety can be readily coupled with a diverse range of amines to form amides. This is a fundamental transformation in the synthesis of many pharmaceutical agents.

Esterification: The carboxylic acid can be converted to esters, which can serve as protecting groups or be further transformed.

Deprotection and Further Functionalization: The benzyloxy group is a common protecting group for phenols. Its removal would unveil a hydroxyl group, which can be a key pharmacophoric feature or a point for further diversification, such as ether or ester formation.

A hypothetical synthetic pathway utilizing this precursor is presented below:

| Precursor | Reagents and Conditions | Intermediate Product | Potential Application |

| 3-(3-Benzyloxyphenyl) isonicotinic acid | 1. Amine, Coupling Agent (e.g., HATU, EDCI) 2. H₂, Pd/C | 3-(3-Hydroxyphenyl) isonicotinamide (B137802) derivative | Kinase Inhibitor Synthesis |

Design and Preparation of Diverse Scaffold Libraries based on the Isonicotinic Acid Framework

The isonicotinic acid framework is a privileged scaffold in medicinal chemistry due to its ability to form key hydrogen bond interactions with biological targets. The substitution at the 3-position with a phenyl ring, as in This compound , provides a vector for exploring chemical space and optimizing pharmacokinetic and pharmacodynamic properties.

The design of a scaffold library based on this precursor would typically involve:

Combinatorial Derivatization: The carboxylic acid function allows for the parallel synthesis of a large number of amides by reacting the acid with a library of amines.

Scaffold Modification: The benzyloxy group, after deprotection, allows for the introduction of a variety of substituents on the phenyl ring, further increasing the diversity of the library.

Such libraries are crucial in the early stages of drug discovery for identifying hit compounds against a specific biological target.

Contribution to Diversification Strategies in Medicinal Chemistry through Arylation and Derivatization

Diversification of lead compounds is a critical step in optimizing their biological activity and drug-like properties. The isonicotinic acid core and the attached phenyl ring in This compound offer multiple sites for derivatization.

Arylation: While the 3-position is already arylated, further C-H activation and arylation at other positions on the pyridine (B92270) ring could be explored, although this can be challenging due to the electronic nature of the pyridine ring. Modern cross-coupling methods, such as Suzuki or Buchwald-Hartwig reactions, are often employed for the synthesis of such biaryl systems.

Derivatization of the Phenyl Ring: The phenyl ring itself can be further functionalized. For instance, electrophilic aromatic substitution could introduce substituents at positions ortho or para to the benzyloxy group.

Manipulation of the Carboxylic Acid: Beyond amide formation, the carboxylic acid can be reduced to an alcohol or converted to other functional groups, providing access to a wider range of chemical entities.

The ability to perform these transformations allows medicinal chemists to systematically modify the structure of a molecule and study the structure-activity relationship (SAR), leading to the development of more potent and selective drugs.

Future Perspectives in Research on 3 3 Benzyloxyphenyl Isonicotinic Acid Analogues

Emerging Synthetic Routes and Catalyst Development for Enhanced Efficiency

The synthesis of complex isonicotinic acid derivatives, including analogues of 3-(3-Benzyloxyphenyl)isonicotinic acid, is continuously evolving. Traditional methods, often involving multi-step processes, are gradually being supplemented or replaced by more efficient and environmentally friendly strategies. researchgate.net

Modern Synthetic Approaches: Recent advancements focus on catalytic systems that offer higher yields and selectivity. For instance, the gas-phase catalytic oxidation of picoline derivatives represents a greener alternative to traditional liquid-phase oxidations that use harsh reagents like nitric acid. chimia.ch The development of catalysts, such as those based on vanadium oxides mixed with other metal oxides (e.g., V₂O₅, MoO₃, ZrO₂, TiO₂), has achieved high conversion and selectivity for producing cyanopyridine precursors to isonicotinic acids. mdpi.com

Furthermore, enzymatic and biocatalytic processes are gaining traction for the synthesis of nicotinic acid and its derivatives. frontiersin.org Nitrilase enzymes, for example, can convert cyanopyridines to the corresponding carboxylic acids with high efficiency and under mild conditions, offering a sustainable manufacturing route. frontiersin.org Researchers are also exploring novel C-H activation and cross-coupling reactions to directly functionalize the pyridine (B92270) ring, which could streamline the synthesis of substituted isonicotinic acids. These methods provide a more direct way to introduce aryl groups, like the 3-benzyloxyphenyl moiety, onto the isonicotinic acid scaffold.

Catalyst Innovation: The development of novel catalysts is central to improving synthetic efficiency. Research into heterogeneous catalysts is particularly active, aiming to create recyclable and robust systems. For example, metal nanoparticles stabilized on supports are being investigated for their catalytic activity in oxidation and coupling reactions. researchgate.net Homogeneous catalysis is also advancing, with the design of sophisticated organometallic complexes that can facilitate challenging bond formations with high precision. The goal is to develop catalytic systems that are not only efficient but also operate under milder conditions, reducing energy consumption and waste generation.

| Synthetic Route | Key Features | Catalyst Examples | Advantages | Challenges |

|---|---|---|---|---|

| Liquid-Phase Oxidation | Oxidation of alkylpyridine precursors. | Nitric acid, Potassium permanganate | Established methodology. | Harsh reaction conditions, generation of hazardous waste. researchgate.net |

| Gas-Phase Catalytic Oxidation | Vapor-phase reaction of picolines with air/ammonia. | V₂O₅-based mixed metal oxides. mdpi.com | Greener process, high selectivity. chimia.ch | Requires specialized reactor technology. |

| Enzymatic Synthesis | Biocatalytic conversion of precursors. | Nitrilases, Hydrolases. frontiersin.org | Mild conditions, high specificity, environmentally friendly. frontiersin.org | Enzyme stability and cost can be limiting factors. |

| Cross-Coupling Reactions | Direct functionalization of the pyridine ring. | Palladium, Copper, or Nickel complexes | High modularity, direct installation of complex fragments. | Catalyst cost, substrate scope limitations. |

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. patsnap.com For analogues of this compound, these methods can accelerate the discovery of molecules with improved potency, selectivity, and pharmacokinetic profiles. patsnap.comnih.gov

Rational Drug Design: Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two cornerstone strategies. If the three-dimensional structure of the biological target is known, molecular docking simulations can predict how different analogues bind to the active site, helping to prioritize compounds for synthesis. mdpi.comnih.gov These simulations provide insights into key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov For instance, docking studies on isonicotinic acid derivatives targeting enzymes like cyclooxygenase-2 (COX-2) have helped to understand their anti-inflammatory potential. nih.govmdpi.com

Lead Optimization: Once a lead compound is identified, computational methods are crucial for its optimization. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com This allows for the prediction of the activity of novel, unsynthesized analogues. mdpi.com Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of the ligand-receptor complex over time, assessing the stability of binding poses identified through docking. mdpi.comnih.gov Furthermore, computational tools can predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to identify and address potential liabilities early in the drug discovery process. researchgate.net

| Computational Method | Application | Information Gained |

|---|---|---|

| Molecular Docking | Predicting binding modes and affinities of ligands to a target receptor. nih.gov | Binding pose, key interactions, relative binding energy scores. nih.gov |

| QSAR | Correlating chemical structure with biological activity. researchgate.net | Predictive models for activity, identification of important structural features. mdpi.com |

| Molecular Dynamics (MD) Simulations | Simulating the motion of atoms and molecules over time. mdpi.com | Stability of ligand-protein complexes, conformational changes, free energy of binding. nih.gov |

| Pharmacophore Modeling | Identifying essential 3D features required for biological activity. nih.gov | A 3D template for virtual screening to find novel scaffolds. |

| ADME Prediction | In silico estimation of pharmacokinetic properties. researchgate.net | Solubility, permeability, metabolic stability, potential toxicity. |

Broader Applications in Chemical Biology Research beyond Initial Explorations

While the initial focus for many isonicotinic acid derivatives has been in medicinal chemistry, their unique structures and properties make them valuable tools for broader chemical biology research. Chemical biology utilizes small molecules to probe and manipulate biological systems, and analogues of this compound could be developed into sophisticated research tools.

Chemical Probes: A well-characterized small molecule inhibitor can serve as a chemical probe to study the function of a specific protein in cells or in vivo. Analogues of this compound that show high potency and selectivity for a particular enzyme or receptor could be used to elucidate its role in various signaling pathways and disease processes. For example, derivatives have been developed as inhibitors of hypoxia-inducible factor (HIF)-1α, a key protein in cellular responses to low oxygen. nih.gov Such compounds are invaluable for studying the biological consequences of HIF-1α inhibition.

Target Identification and Validation: Isonicotinic acid-based compounds with interesting phenotypic effects in cell-based assays can be used in "chemical genetics" approaches to identify their molecular targets. By attaching a reactive group or a tag (like biotin (B1667282) or a fluorescent dye) to the core molecule, researchers can perform affinity chromatography or imaging experiments to isolate and identify the binding proteins. This is a powerful method for discovering novel drug targets and understanding the mechanism of action of bioactive compounds.

Modulating Biological Pathways: The isonicotinic acid scaffold is present in various biologically active molecules, including those with antimicrobial and anti-inflammatory properties. nih.govnih.gov By systematically modifying the structure of this compound, libraries of compounds can be generated to screen for modulators of diverse biological pathways. This could lead to the discovery of molecules that affect processes beyond the initial therapeutic target, opening up new avenues of research in areas such as cell signaling, metabolism, and gene expression. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3-Benzyloxyphenyl)isonicotinic acid, and what intermediates are critical?

- Methodological Answer : The synthesis typically involves coupling benzyloxy-substituted aromatic intermediates with isonicotinic acid derivatives. Key intermediates include 3-benzyloxyphenylboronic acid (common in Suzuki-Miyaura cross-couplings, as seen in Kanto Reagents’ catalog for similar compounds) and protected isonicotinic acid esters. For example, boronic esters like 4-benzyloxyphenylboronic acid pinacol ester (CAS 754226-40-9, >97% purity) are often used for regioselective coupling . Purification steps may involve recrystallization (using melting points as purity indicators, e.g., mp 48–64°C for related benzyloxy compounds ) and column chromatography.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns and benzyloxy group integrity. Compare with NIST spectral databases for validation .

- HPLC : Assess purity (>95% threshold, as per Kanto Reagents’ standards for benzyloxy derivatives ).

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., C₁₉H₁₅NO₃ = ~313.3 g/mol).

- Melting Point Analysis : Cross-check observed mp with literature (e.g., discrepancies may arise from polymorphic forms ).

Q. What are common impurities encountered during synthesis, and how are they identified?

- Methodological Answer :

- Byproducts : Unreacted boronic acids (e.g., 3-benzyloxyphenylboronic acid) or ester hydrolysis products. Use TLC/HPLC to track reaction progress .

- Residual Solvents : GC-MS for volatile impurities (e.g., DMF or THF traces).

- Structural Isomers : Differentiate via NOESY NMR or X-ray crystallography if available .

Advanced Research Questions

Q. How can low yields in the coupling step be addressed during synthesis?

- Methodological Answer :

- Optimize Catalysts : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligands (e.g., SPhos) for improved efficiency .

- Factorial Design : Use a 2³ factorial design (varying temperature, solvent polarity, and base strength) to identify optimal conditions .

- Microwave-Assisted Synthesis : Reduce reaction time and improve yield (e.g., 80°C, 30 min vs. traditional 24-hour reflux ).

Q. How to resolve discrepancies in reported melting points or spectral data across studies?

- Methodological Answer :

- Cross-Validation : Compare with certified reference materials (CRMs) like 3,5-bis(trifluoromethyl)benzoic acid CRM4601-b (NIST-traceable standards ).

- Crystallography : Resolve polymorph ambiguity via single-crystal X-ray diffraction.

- Theoretical Modeling : Use DFT calculations to predict stable conformers and compare with experimental data .

Q. What computational methods predict the compound’s reactivity in novel reactions (e.g., electrophilic substitution)?

- Methodological Answer :

- DFT/Molecular Orbital Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, referencing structural analogs like 3-(4-benzyloxyphenyl)propionic acid (CAS 50463-48-4 ).

Data Contradiction and Theoretical Frameworks

Q. How to analyze conflicting bioactivity data in literature for benzyloxy-substituted compounds?

- Methodological Answer :

- Meta-Analysis : Systematically review studies using PRISMA guidelines, focusing on variables like assay type (e.g., in vitro vs. in vivo) or cell lines used .

- Structure-Activity Relationships (SAR) : Map substituent effects (e.g., electron-donating benzyloxy vs. electron-withdrawing groups) using QSAR models .

Q. How to align experimental design with theoretical frameworks (e.g., reaction mechanisms)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.